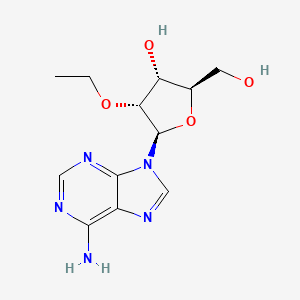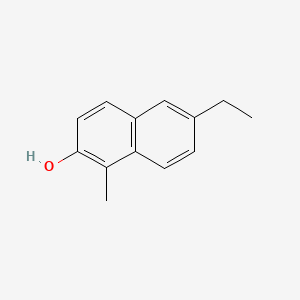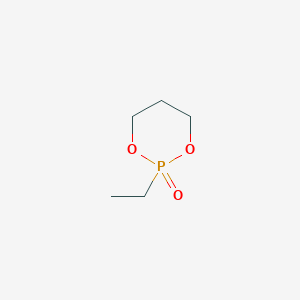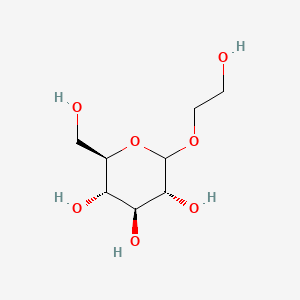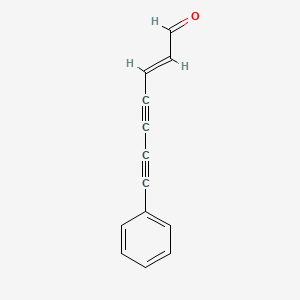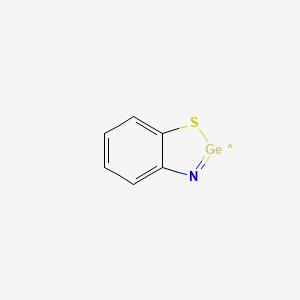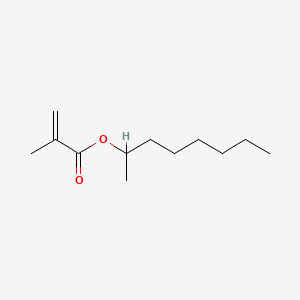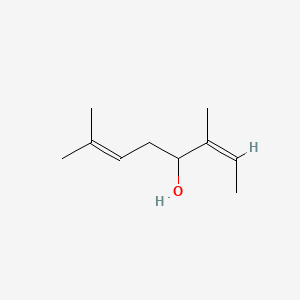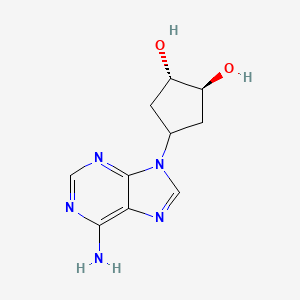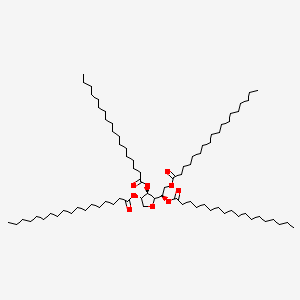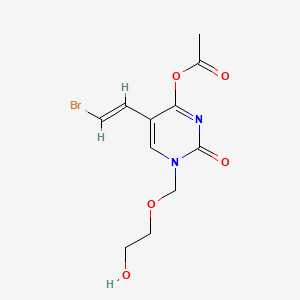
Uridine 5'-benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine 5’-benzoate is a derivative of uridine, a nucleoside that plays a crucial role in various biological processes This compound is characterized by the presence of a benzoate group attached to the 5’ position of the uridine molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-benzoate typically involves the esterification of uridine with benzoic acid. This reaction can be catalyzed by various agents, including acid catalysts such as sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of uridine 5’-benzoate may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions
Uridine 5’-benzoate can undergo various chemical reactions, including:
Oxidation: The benzoate group can be oxidized to form benzoic acid derivatives.
Reduction: The uridine moiety can be reduced to form dihydro-uridine derivatives.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various uridine derivatives with modified functional groups, which can have different biological activities and properties.
科学研究应用
Uridine 5’-benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a probe to study nucleoside transport and metabolism in cells.
Medicine: Uridine derivatives are investigated for their potential therapeutic effects in neurodegenerative diseases and cancer.
Industry: It is used in the production of nucleotide-based pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of uridine 5’-benzoate involves its incorporation into nucleic acids or its conversion into active metabolites. In cells, uridine 5’-benzoate can be phosphorylated to form uridine monophosphate, which is further converted into other nucleotides. These nucleotides participate in various biochemical pathways, including RNA synthesis and glycosylation processes. The benzoate group may also influence the compound’s interaction with enzymes and transporters, affecting its biological activity.
相似化合物的比较
Uridine 5’-benzoate can be compared with other uridine derivatives such as uridine 5’-monophosphate and uridine 5’-diphosphate. While all these compounds share the uridine core, the presence of different functional groups (e.g., benzoate, phosphate) imparts unique properties and biological activities. For instance, uridine 5’-monophosphate is primarily involved in nucleotide metabolism, whereas uridine 5’-benzoate may have distinct pharmacokinetic and pharmacodynamic profiles due to the benzoate group.
List of Similar Compounds
- Uridine 5’-monophosphate
- Uridine 5’-diphosphate
- Uridine 5’-triphosphate
- Uridine 5’-acetate
These comparisons highlight the uniqueness of uridine 5’-benzoate and its potential for specialized applications in research and medicine.
属性
CAS 编号 |
54618-06-3 |
|---|---|
分子式 |
C16H16N2O7 |
分子量 |
348.31 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C16H16N2O7/c19-11-6-7-18(16(23)17-11)14-13(21)12(20)10(25-14)8-24-15(22)9-4-2-1-3-5-9/h1-7,10,12-14,20-21H,8H2,(H,17,19,23)/t10-,12-,13-,14-/m1/s1 |
InChI 键 |
SRLQBOIASWUQBN-FMKGYKFTSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


